molecular formula C13H18ClNO B5224529 4-(4-chlorobenzyl)-2,6-dimethylmorpholine

4-(4-chlorobenzyl)-2,6-dimethylmorpholine

Cat. No.: B5224529
M. Wt: 239.74 g/mol
InChI Key: KNIIMCBPRMMBRM-UHFFFAOYSA-N
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Description

4-(4-chlorobenzyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the morpholine ring, along with two methyl groups at the 2 and 6 positions of the ring. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIIMCBPRMMBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine typically involves the reaction of 4-chlorobenzyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-(4-chlorobenzyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group is replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-chlorobenzyl)-2,6-dimethylmorpholine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-chlorobenzyl)-2,6-dimethylmorpholine can be compared with other similar compounds, such as:

    4-(4-chlorobenzyl)morpholine: Lacks the two methyl groups at the 2 and 6 positions, which may affect its chemical and biological properties.

    2,6-dimethylmorpholine: Lacks the 4-chlorobenzyl group, resulting in different reactivity and applications.

    4-chlorobenzylamine: Contains an amine group instead of the morpholine ring, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to these similar compounds.

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